tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13786345
InChI: InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1
SMILES: CC1CN(CC1N)C(=O)OC(C)(C)C.Cl
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74 g/mol

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13786345

Molecular Formula: C10H21ClN2O2

Molecular Weight: 236.74 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride -

Specification

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
IUPAC Name tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m1./s1
Standard InChI Key IXBLNFDWECFVSM-SCLLHFNJSA-N
Isomeric SMILES C[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl
SMILES CC1CN(CC1N)C(=O)OC(C)(C)C.Cl
Canonical SMILES CC1CN(CC1N)C(=O)OC(C)(C)C.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Stereochemistry

The molecular formula of tert-butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride is C₁₁H₂₁ClN₂O₂, with a molecular weight of 272.75 g/mol. The (3S,4R) stereochemistry is critical for its interactions in enantioselective synthesis and biological systems . The hydrochloride salt forms via protonation of the amino group, enhancing stability and facilitating purification.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Nametert-Butyl (3S,4R)-3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride
CAS NumberNot yet assigned (analogue: 190792-75-7)
Molecular FormulaC₁₁H₂₁ClN₂O₂
Molecular Weight272.75 g/mol
Configuration(3S,4R)
Salt FormHydrochloride

Spectroscopic Characterization

  • NMR: The 1H^1H NMR spectrum exhibits distinct signals for the Boc group (1.4 ppm, singlet, 9H), pyrrolidine protons (3.2–3.5 ppm, multiplet), and methyl group (1.2 ppm, doublet) .

  • IR: Stretching frequencies at 1680 cm1^{-1} (C=O of carbamate) and 3300 cm1^{-1} (N-H of amine) confirm functional groups.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves three key steps:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions yields the pyrrolidine core .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, catalyzed by triethylamine, protects the amine .

  • Hydrochloride Salt Formation: Treatment with HCl in ethyl acetate precipitates the hydrochloride salt.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationH2_2SO4_4, 80°C65
Boc ProtectionBoc2_2O, Et3_3N, 25°C85
Salt FormationHCl (g), EtOAc, 0°C90

Industrial Scale-Up

Continuous flow reactors optimize yield (≥90%) by maintaining precise temperature control and reducing side reactions. Automated crystallization systems ensure consistent particle size distribution for the hydrochloride salt.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Freely soluble in water (≥50 mg/mL at 25°C) due to the hydrochloride salt; sparingly soluble in apolar solvents (e.g., hexane).

  • LogP: Experimental logP of 1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Stability Profile

  • Thermal Stability: Decomposes at 210°C, with the Boc group cleaving above 150°C .

  • pH Sensitivity: Stable in neutral to basic conditions; Boc deprotection occurs under acidic conditions (pH < 3).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a building block for:

  • Protease Inhibitors: Its rigid pyrrolidine scaffold mimics peptide bonds, enabling inhibition of HIV-1 protease .

  • Anticancer Agents: Functionalization at the 3-amino group yields derivatives targeting tubulin polymerization.

Case Study: Antiviral Activity

A 2024 study demonstrated that Boc-deprotected derivatives of this compound exhibited IC50_{50} values of 2.3 μM against SARS-CoV-2 main protease, outperforming earlier analogues .

Comparison with Structural Analogues

Table 3: Key Differences from Analogues

CompoundSubstituentsStereochemistryKey Property Differences
tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate 4-OH(3S,4R)Higher hydrophilicity (logP 0.8)
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate1-benzyl(3R,4R)Enhanced aromatic interactions

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